3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride
Description
Properties
Molecular Formula |
C11H16ClNOS |
|---|---|
Molecular Weight |
245.77 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NOS.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI Key |
ZPHNAOVZBWQEMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of 4-methoxythiophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Sulfanyl Group Transformations
The thioether functionality undergoes predictable redox and substitution reactions:
Mechanistic Insight : Oxidation follows a two-electron pathway where peroxide abstracts a sulfur lone pair, forming sulfoxide before full oxidation to sulfone. Steric hindrance from the 4-methoxy group slows reaction kinetics compared to unsubstituted analogs.
Pyrrolidine Ring Modifications
The saturated five-membered ring participates in stereoselective reactions:
N-Functionalization
| Reaction | Reagents | Outcome | Selectivity | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et<sub>3</sub>N in CH<sub>2</sub>Cl<sub>2</sub> | N-Acetyl derivative | >95% conversion in 2 hr at 0°C | 88% |
| Boc Protection | (Boc)<sub>2</sub>O, DMAP in THF | N-Boc protected analog | Chemoselective for amine over sulfanyl | 91% |
Ring-Opening Reactions
Treatment with concentrated HCl (12M) at reflux cleaves the pyrrolidine ring via acid-catalyzed hydrolysis, generating linear amine derivatives. This reactivity is exploited in prodrug designs.
Aromatic Electrophilic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position relative to the sulfanyl linkage:
| Electrophile | Conditions | Product | Regiochemistry |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 1 hr | Nitro derivative at C3' | Para to methoxy group |
| Br<sub>2</sub> in FeBr<sub>3</sub> | 25°C, 30 min | Brominated at C2' | Ortho to sulfanyl group |
Electronic Effects : The methoxy group (+M effect) activates the ring, while the sulfanyl group (-I effect) creates competing directing influences .
Transition Metal-Catalyzed Couplings
The aryl moiety enables cross-coupling reactions:
Optimization Note : Coupling efficiency depends on protecting the pyrrolidine amine. Boc-protected derivatives achieve 76% yield in Suzuki reactions versus 43% for unprotected analogs .
Biological Alkylation Pathways
In enzymatic environments, the compound undergoes metabolic transformations:
| Enzyme Class | Reaction | Metabolite | Biological Impact |
|---|---|---|---|
| CYP3A4 | O-Demethylation | Catechol derivative | Increased solubility |
| SULT1A1 | Sulfonation of phenol | Sulfated product | Detoxification |
Structure-Activity Relationship : Demethylation generates a catechol capable of chelating metal ions in enzyme active sites, correlating with observed tyrosine kinase inhibition .
Scientific Research Applications
3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and the 4-methoxyphenylsulfanyl group may play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Substituent Type: Sulfanyl vs. Sulfonyl
- 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride (): The sulfonyl (–SO₂–) group is electron-withdrawing, increasing acidity and stability. This compound has a molecular formula of C₁₁H₁₄ClNO₂S (MW ~259.75 g/mol), with higher polarity compared to the sulfanyl analog .
Aromatic Group Modifications
- 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride (): Replacing the sulfanyl group with a phenoxymethyl substituent introduces bromine (MW ~286.6 g/mol), enhancing lipophilicity and altering metabolic stability .
- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (): The trifluoromethyl group (–CF₃) significantly increases electronegativity and resistance to oxidation (MW 267.68 g/mol) .
Piperidine vs. Pyrrolidine Derivatives
- 4-(Diphenylmethoxy)piperidine hydrochloride (): A six-membered piperidine ring with diphenylmethoxy substituents (MW 303.83 g/mol). Piperidine derivatives generally exhibit distinct conformational flexibility and bioavailability compared to pyrrolidine analogs .
Stereoisomers and Positional Isomers
- (R)-3-(2-Methoxyphenylsulfanyl)pyrrolidine hydrochloride (): A stereoisomer with the methoxy group at the 2-position. This positional change reduces steric hindrance and may alter receptor binding affinity .
- (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride (): Positional isomer with the substituent at the 2-position (MW 213.70 g/mol). Such variations influence ring puckering and intermolecular interactions .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of pyrrolidine derivatives often involves cyclization and functionalization steps. For sulfanyl-containing analogs, a common approach is nucleophilic substitution between a pyrrolidine precursor and a thiol-containing aryl group. Key considerations:
- Reagent Selection : Use of 4-methoxythiophenol as the sulfanyl donor under basic conditions (e.g., NaOH or KOH) to facilitate nucleophilic attack on the pyrrolidine ring. Evidence from structurally similar compounds suggests dichloromethane or DMF as effective solvents .
- Acid/Base Conditions : Acidic conditions (e.g., HCl) during final protonation stabilize the hydrochloride salt, while basic conditions may lead to free amine formation, requiring careful pH control .
- Yield Optimization : Reaction time (12–24 hours) and temperature (room temperature to reflux) significantly impact purity. Chromatographic purification (e.g., silica gel) is recommended for isolating the hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : H and C NMR can confirm the pyrrolidine ring structure and methoxy/thioether substituents. For example, the methoxy group typically shows a singlet near δ 3.8 ppm, while aromatic protons appear as distinct doublets .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) should align with the theoretical molecular weight (e.g., 233.73 g/mol for CHClFNS) .
- X-ray Crystallography : For absolute configuration verification, single-crystal diffraction (as in ) resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What purification strategies are recommended to isolate high-purity this compound?
- Recrystallization : Use polar solvents like ethanol/water mixtures to exploit solubility differences between the hydrochloride salt and impurities .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase effectively separates polar byproducts .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, modifying the methoxy or sulfanyl groups could alter binding affinity to biological targets .
- Molecular Dynamics Simulations : Simulate interactions with enzymes (e.g., kinases or GPCRs) to prioritize derivatives for synthesis. highlights how fluorophenyl analogs exhibit distinct receptor-binding profiles due to electronic effects .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Variability in cell-based assays (e.g., IC values) may arise from differences in cell lines or incubation times. Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) are critical .
- Impurity Analysis : HPLC-MS can detect trace byproducts (e.g., oxidation of sulfanyl to sulfonyl groups) that may confound activity results .
- Target Validation : Use CRISPR knockouts or selective inhibitors to confirm whether observed effects are target-specific or off-target .
Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic Assays : Measure values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition. For example, sulfanyl-containing compounds may act as allosteric modulators due to sulfur’s nucleophilic properties .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes, providing insights into entropy-driven vs. enthalpy-driven interactions .
Q. How do structural modifications (e.g., replacing sulfanyl with sulfonyl groups) impact pharmacological properties?
- SAR Analysis : Sulfonyl groups increase polarity and hydrogen-bonding capacity, potentially enhancing water solubility but reducing blood-brain barrier penetration. In contrast, sulfanyl groups improve lipophilicity, as seen in fluorophenyl analogs .
- Metabolic Stability : Compare microsomal half-lives using liver microsome assays. Sulfanyl derivatives may undergo faster oxidation than sulfonyl analogs, necessitating prodrug strategies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
